molecular formula C13H12N2O3 B14904032 3-Methoxy-4-((5-methylisoxazol-3-yl)methoxy)benzonitrile

3-Methoxy-4-((5-methylisoxazol-3-yl)methoxy)benzonitrile

Cat. No.: B14904032
M. Wt: 244.25 g/mol
InChI Key: YYTFJECGCKPMGV-UHFFFAOYSA-N
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Description

3-Methoxy-4-((5-methylisoxazol-3-yl)methoxy)benzonitrile is a synthetic organic compound that features a benzonitrile core substituted with a methoxy group and a methoxy-linked 5-methylisoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-((5-methylisoxazol-3-yl)methoxy)benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-((5-methylisoxazol-3-yl)methoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and isoxazole groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methoxy-4-((5-methylisoxazol-3-yl)methoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and pigments .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-((5-methylisoxazol-3-yl)methoxy)benzonitrile involves its interaction with specific molecular targets. The isoxazole moiety can interact with enzymes or receptors, modulating their activity. The methoxy and nitrile groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-((5-methylisoxazol-3-yl)methoxy)benzonitrile is unique due to the presence of both the methoxybenzonitrile and isoxazole moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

3-methoxy-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzonitrile

InChI

InChI=1S/C13H12N2O3/c1-9-5-11(15-18-9)8-17-12-4-3-10(7-14)6-13(12)16-2/h3-6H,8H2,1-2H3

InChI Key

YYTFJECGCKPMGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)COC2=C(C=C(C=C2)C#N)OC

Origin of Product

United States

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